molecular formula C18H15FN2O2 B2922593 2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922926-76-9

2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2922593
CAS No.: 922926-76-9
M. Wt: 310.328
InChI Key: PDXZYOPCATWSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
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Scientific Research Applications

Myocardial Perfusion Imaging

  • Synthesis and Preliminary Evaluation of 18F-Labeled Pyridaben Analogues for Myocardial Perfusion Imaging with PET : This research focused on synthesizing and evaluating 18F-labeled pyridaben analogs as potential myocardial perfusion imaging (MPI) agents for Positron Emission Tomography (PET). These compounds demonstrated high heart uptake and low background uptake in both mouse and mini swine models, suggesting their potential in developing MPI agents (Mou et al., 2012).

Central Nervous System Activities

  • Imidazo[1,2-b]pyridazines. VII. Syntheses and Central Nervous System Activities : This study synthesized a series of imidazo[1,2-b]pyridazines, which were tested for their ability to displace 3H-diazepam from rat brain plasma membranes. The findings indicated that certain compounds, including those with 6(m-methoxybenzyloxy) groups, were more effective in displacing 3H-diazepam (Barlin et al., 1989).

Analgesic and Anti-inflammatory Agents

  • Synthesis of New Mannich Bases of Arylpyridazinones as Analgesic and Anti-inflammatory Agents : This research synthesized a series of arylpyridazinone derivatives and examined them for analgesic and anti-inflammatory activities. Among the compounds synthesized, one specific compound showed more potent analgesic activity than acetylsalicyclic acid and comparable anti-inflammatory activity to indometacin (Gökçe et al., 2005).

Pyridazinone Derivatives in Medicinal Chemistry

  • Discovery of 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Potent PDE10A Inhibitor : This study reported the synthesis of a novel series of pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, leading to the discovery of a highly potent and selective compound, TAK-063, which is being evaluated for the treatment of schizophrenia (Kunitomo et al., 2014).

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-23-16-7-3-5-14(11-16)17-8-9-18(22)21(20-17)12-13-4-2-6-15(19)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXZYOPCATWSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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